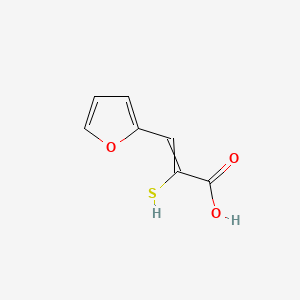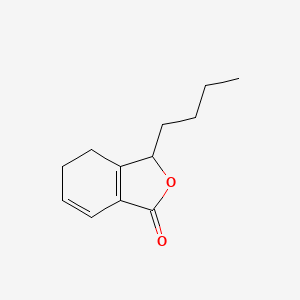
3-正丁基-4,5-二氢苯酞
描述
Synthesis Analysis
The synthesis of chemical compounds similar to 3-N-Butyl-4,5-dihydrophthalide often involves complex reactions that can include halogenation, metalation, and the use of electrophilic reagents for the functionalization of specific positions within the compound's structure. For instance, 3-Chloro-4,5-dihydrofuran can be substituted at the 2-position by metalation with butyllithium followed by treatment with an electrophilic reagent, demonstrating a synthesis route that might be adaptable for 3-N-Butyl-4,5-dihydrophthalide or similar compounds (Schlosser et al., 1973).
Molecular Structure Analysis
Molecular structure analysis involves studying the spatial arrangement of atoms within a molecule and how this influences the molecule's properties. Techniques such as NMR, IR spectroscopy, and crystallography are often used. For example, the crystal structure analysis of related compounds can reveal the conformational preferences and intermolecular interactions that may be present in 3-N-Butyl-4,5-dihydrophthalide (Fredj et al., 2004).
Chemical Reactions and Properties
3-N-Butyl-4,5-dihydrophthalide, like other organic compounds, can undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions. The reactivity towards nucleophiles can be studied through reactions with compounds like thiosemicarbazide and different amines, providing insights into the carboxylic acid derivatives resulting from anhydride's opening (Abuelizz et al., 2022).
Physical Properties Analysis
The physical properties of 3-N-Butyl-4,5-dihydrophthalide, including melting point, boiling point, solubility, and crystal structure, are critical for understanding its behavior in various environments. For similar compounds, hydrogen-bonded structures and their influence on the physical properties have been extensively analyzed, providing a foundation for understanding the physical characteristics of 3-N-Butyl-4,5-dihydrophthalide (Smith & Wermuth, 2010).
Chemical Properties Analysis
The chemical properties of 3-N-Butyl-4,5-dihydrophthalide can be inferred from studies on its reactivity, stability under various conditions, and interactions with other chemical entities. Analysis of its potential for hydrogen bonding, halogen bonding, and other non-covalent interactions is essential for predicting its behavior in chemical reactions and in the development of functional materials (Gouda et al., 2022).
科学研究应用
抗真菌活性
3-正丁基-4,5-二氢苯酞已被研究用于其抗真菌活性 {svg_1}. 在一项研究中,它使用全细胞生物催化剂合成,当使用白色念珠菌 AM 386 作为生物催化剂时,产物产量达到 97.6% {svg_2}. 合成的化合物在针对白色念珠菌临床菌株进行测试时,其最低抑菌浓度低于 50 µg/mL {svg_3}.
3-正丁叉苯酞的代谢产物
该化合物是在哺乳动物代谢 3-正丁叉苯酞的过程中形成的代谢产物 {svg_4}. 这项研究旨在检验全细胞生物催化剂在获得 3-丁基-3-羟基苯酞方面的实用性 {svg_5}.
解毒途径
3-正丁叉苯酞代谢物通常无活性,这种特性与其低亲脂性相结合,表明它参与了解毒途径 {svg_6}.
生物转化过程
药理特性
苯酞,包括 3-正丁基-4,5-二氢苯酞,已被广泛测试其药理特性 {svg_8}. 它们主要存在于伞形科植物中,例如当归、川芎、芹菜、蛇床子、欧当归和Ligusticum porteri {svg_9}.
抗炎特性
由于植物可能具有抗炎特性,因此在传统医药体系中,含有苯酞的芹菜的不同部位被用来制备治疗制剂 {svg_10}.
抗氧化特性
含有苯酞的芹菜也因其可能的抗氧化特性而闻名 {svg_11}.
分析标准
作用机制
Target of Action
The primary target of 3-N-Butyl-4,5-dihydrophthalide is the long-chain acyl-CoA synthetase 4 (ACSL4) enzyme . ACSL4 plays a crucial role in the metabolism of arachidonic acid, a polyunsaturated fatty acid involved in cellular signaling .
Mode of Action
3-N-Butyl-4,5-dihydrophthalide interacts with its target, ACSL4, by inhibiting its activity . This inhibition disrupts the esterification of arachidonic acid, a process mediated by ACSL4 . The disruption of this process effectively impedes hepatocyte ferroptosis, a form of regulated cell death .
Biochemical Pathways
The action of 3-N-Butyl-4,5-dihydrophthalide affects the arachidonic acid metabolism pathway . By inhibiting ACSL4, the compound prevents the conversion of arachidonic acid into its active form, thereby reducing the production of eicosanoids, bioactive lipids that mediate inflammatory responses . This action also impacts the ferroptosis pathway, preventing the iron-dependent cell death that can occur in response to certain physiological conditions .
Pharmacokinetics
This hydroxylation typically occurs on the side chain of the molecule .
Result of Action
The inhibition of ACSL4 by 3-N-Butyl-4,5-dihydrophthalide leads to a decrease in the production of eicosanoids, reducing inflammation and other responses mediated by these bioactive lipids . Additionally, by impeding hepatocyte ferroptosis, the compound can protect liver cells from iron-dependent cell death, potentially offering therapeutic benefits in conditions such as metabolic dysfunction-associated fatty liver disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-N-Butyl-4,5-dihydrophthalide. For instance, the compound’s solubility in water and its pKa, a measure of acid strength, can affect its absorption and distribution within the body . Additionally, the presence of other substances, such as inhibitors or inducers of the enzymes involved in its metabolism, can impact the compound’s bioavailability and overall effect .
安全和危害
未来方向
生化分析
Biochemical Properties
3-N-Butyl-4,5-dihydrophthalide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including long-chain acyl-CoA synthetase 4 (ACSL4), which is involved in the esterification of arachidonic acid . This interaction inhibits the metabolism of arachidonic acid, thereby reducing lipid peroxidation and ferroptosis in hepatocytes . Additionally, 3-N-Butyl-4,5-dihydrophthalide has been shown to inhibit the proliferation of smooth muscle cells, which is mediated through its interaction with specific cellular receptors .
Cellular Effects
3-N-Butyl-4,5-dihydrophthalide exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of smooth muscle cells and provide neuroprotective effects by attenuating glial activation . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the synthesis of triglycerides and promotes their transport, thereby improving lipid metabolism in hepatocytes . This compound also affects the expression of genes involved in fatty acid metabolism and ferroptosis .
Molecular Mechanism
The molecular mechanism of 3-N-Butyl-4,5-dihydrophthalide involves its binding interactions with various biomolecules. It inhibits the activity of ACSL4, leading to reduced esterification of arachidonic acid and decreased lipid peroxidation . Additionally, it modulates gene expression by influencing transcription factors and signaling pathways involved in lipid metabolism and ferroptosis . The compound also exhibits enzyme inhibition properties, which contribute to its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-N-Butyl-4,5-dihydrophthalide have been studied over time. The compound is relatively stable and does not undergo significant degradation under standard laboratory conditions . Long-term studies have shown that it maintains its pharmacological activity and continues to exert its effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-N-Butyl-4,5-dihydrophthalide vary with different dosages in animal models. At lower doses, it has been shown to provide neuroprotective effects and improve lipid metabolism . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity .
Metabolic Pathways
3-N-Butyl-4,5-dihydrophthalide is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as ACSL4, which plays a crucial role in the esterification of fatty acids . This interaction affects metabolic flux and metabolite levels, leading to improved lipid metabolism and reduced lipid peroxidation .
Transport and Distribution
Within cells and tissues, 3-N-Butyl-4,5-dihydrophthalide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, which contribute to its pharmacological effects .
Subcellular Localization
The subcellular localization of 3-N-Butyl-4,5-dihydrophthalide plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . These interactions are mediated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .
属性
IUPAC Name |
3-butyl-4,5-dihydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIKVDODKLJKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=C(C=CCC2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977545 | |
| Record name | 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62006-39-7 | |
| Record name | 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of quorum sensing in bacteria, and how does 3-n-Butyl-4,5-dihydrophthalide interact with this system?
A1: Quorum sensing is a communication system bacteria use to coordinate gene expression, including those related to virulence factors, based on population density. [, ] By disrupting this system, it's possible to render pathogenic bacteria less harmful without directly killing them. [] 3-n-Butyl-4,5-dihydrophthalide, a compound isolated from celery (Apium graveolens), has demonstrated anti-quorum sensing activity against Chromobacterium violaceum, a bacterium often used as a model for studying quorum sensing. [] While the exact mechanism of action remains unclear, the compound significantly reduced violacein production, a pigment regulated by quorum sensing in C. violaceum. [] This suggests that 3-n-Butyl-4,5-dihydrophthalide interferes with the signaling pathways involved in quorum sensing, potentially inhibiting the expression of virulence factors.
Q2: What research supports the identification and isolation of 3-n-Butyl-4,5-dihydrophthalide from celery, and what methods were employed?
A2: The identification and isolation of 3-n-Butyl-4,5-dihydrophthalide as a potential anti-quorum sensing agent from celery extract involved a multi-step process. [] Initial screening of various herbs and spices identified celery as a promising candidate due to its significant inhibition of violacein production in C. violaceum. [] High-performance thin-layer chromatography (HPTLC) combined with bio-autography further confirmed the presence of an active compound in the celery extract. [] Subsequent isolation was achieved using preparative high-performance liquid chromatography-mass spectrometry (HPLC-MS), which separates and identifies compounds based on their chemical properties. [] Finally, the isolated compound's structure was definitively determined using gas chromatography-mass spectrometry (GC-MS), confirming its identity as 3-n-Butyl-4,5-dihydrophthalide (also known as sedanenolide). [] These findings suggest that this compound contributes significantly to the observed anti-quorum sensing activity of celery extract.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Urea, N-[bis(1-aziridinyl)phosphinyl]-N'-phenyl-](/img/structure/B1198026.png)
![3-[(3aS,4S,7aS)-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-4-yl]propanoic acid](/img/structure/B1198027.png)
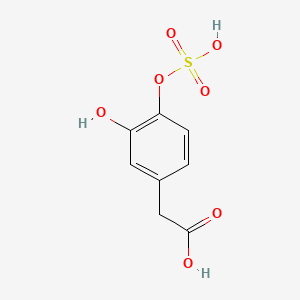

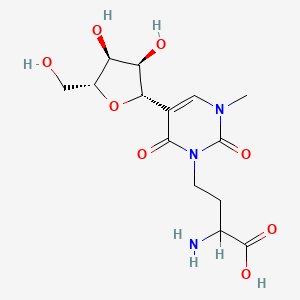
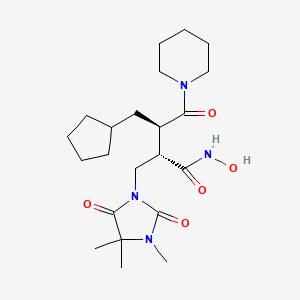
![N-[2-Carbamoyl-3-methoxyphenyl]-1H-tetrazole-5-carboxamide](/img/structure/B1198038.png)
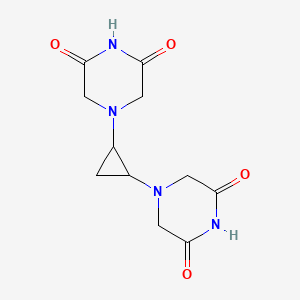
![o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B1198041.png)


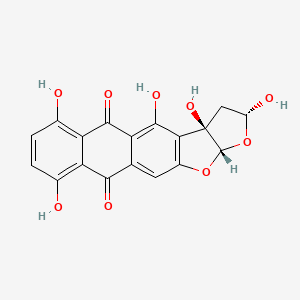
![11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1198047.png)
